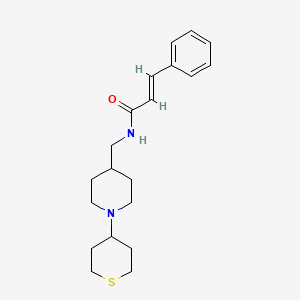

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic organic compound that features a unique combination of a cinnamamide moiety and a piperidine ring substituted with a tetrahydrothiopyran group

Mechanism of Action

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide, also known as BTRX-335140, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain and plays a significant role in regulating pain, mood, and stress responses.

Mode of Action

BTRX-335140 acts as a selective KOR antagonist . This means it binds to the KOR and blocks its activity, preventing the normal neurotransmitter from binding and activating the receptor. This inhibition can lead to changes in neuronal signaling and ultimately alter various physiological responses.

Pharmacokinetics

BTRX-335140 has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This suggests that the compound is well-absorbed in the body, properly distributed to its site of action, metabolized efficiently, and excreted without causing significant toxicity. These properties are crucial for the compound’s bioavailability and overall effectiveness.

Result of Action

The molecular and cellular effects of BTRX-335140’s action are likely related to its inhibition of KOR activity. By blocking this receptor, it can modulate neuronal signaling and potentially alleviate symptoms related to pain, mood disorders, and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide typically involves a multi-step process:

Formation of the Piperidine Intermediate: The starting material, 4-piperidone, is reacted with tetrahydro-2H-thiopyran to form the intermediate 1-(tetrahydro-2H-thiopyran-4-yl)piperidine.

N-Methylation: The intermediate is then subjected to N-methylation using formaldehyde and formic acid to yield N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)piperidine.

Amidation: Finally, the N-methylated intermediate is reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the cinnamamide moiety, potentially converting it to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the cinnamamide moiety.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Comparison with Similar Compounds

- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)phenylacetamide

Comparison: N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide is unique due to the presence of the cinnamamide group, which imparts distinct electronic and steric properties compared to benzamide or phenylacetamide derivatives. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure that can be represented as follows:

Molecular Formula : C_{15}H_{22}N_2OS

Molecular Weight : 290.41 g/mol

CAS Number : 1228779-96-1

Research indicates that compounds similar to N-cinnamamide derivatives often exhibit biological activities through various mechanisms, including:

- Inhibition of Enzymes : Many cinnamamide derivatives are known to inhibit certain enzymes that are crucial in disease pathways.

- Antioxidant Activity : These compounds may also exhibit antioxidant properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially beneficial in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of cinnamamide derivatives:

- Case Study 1 : A study on related cinnamamide compounds showed significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cinnamamide Derivative A | MCF-7 (Breast) | 12.5 | Apoptosis |

| Cinnamamide Derivative B | PC3 (Prostate) | 15.0 | Apoptosis |

Antimicrobial Activity

N-cinnamamide compounds have also been evaluated for their antimicrobial properties:

- Case Study 2 : Research demonstrated that N-cinnamamide derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Toxicity and Safety Profile

Toxicity studies are crucial for evaluating the safety of new compounds:

- Acute Toxicity : Preliminary assessments indicated that related compounds possess moderate toxicity when administered orally, with LD50 values suggesting careful dosage regulation is necessary .

Pharmacokinetics

Understanding the pharmacokinetics of N-cinnamamide is essential for its therapeutic application:

- Absorption : High gastrointestinal absorption has been noted for similar structures.

- Distribution : The compound is expected to distribute widely due to its lipophilic nature.

- Metabolism : Metabolic pathways may involve cytochrome P450 enzymes, leading to various metabolites with potential biological activity.

Properties

IUPAC Name |

(E)-3-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-7,18-19H,8-16H2,(H,21,23)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNDRINYHHWOH-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.